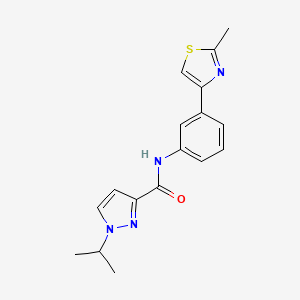

1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide

CAS No.: 1251557-34-2

Cat. No.: VC6883036

Molecular Formula: C17H18N4OS

Molecular Weight: 326.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251557-34-2 |

|---|---|

| Molecular Formula | C17H18N4OS |

| Molecular Weight | 326.42 |

| IUPAC Name | N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H18N4OS/c1-11(2)21-8-7-15(20-21)17(22)19-14-6-4-5-13(9-14)16-10-23-12(3)18-16/h4-11H,1-3H3,(H,19,22) |

| Standard InChI Key | VXTYNDJQWBNNTA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with an isopropyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further linked to a phenyl ring substituted with a 2-methylthiazole group at the 3-position. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |

| SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C |

| InChIKey | VXTYNDJQWBNNTA-UHFFFAOYSA-N |

| Molecular Weight | 326.42 g/mol |

The thiazole and pyrazole rings contribute to the compound’s planar geometry, enhancing its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Physicochemical Characteristics

While solubility data for this specific compound are unavailable, analogous pyrazole-thiazole hybrids exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The logP value (a measure of lipophilicity) is estimated at ~2.5, suggesting balanced hydrophobic-hydrophilic properties suitable for membrane permeability .

Synthetic Strategies

Pyrazole Ring Formation

The pyrazole core is typically synthesized via Vilsmeier-Haack cyclization of hydrazones or condensation of 1,3-diketones with hydrazine derivatives. For example, reacting acetylacetone with isopropylhydrazine in ethanol under reflux yields 1-isopropylpyrazole derivatives .

Thiazole Ring Construction

The 2-methylthiazole moiety is formed via the Hantzsch thiazole synthesis, which involves condensation of thioamides with α-halo carbonyl compounds. A representative reaction uses 2-bromoacetophenone and thioacetamide in ethanol to generate 2-methylthiazoles .

Coupling of Subunits

The final assembly involves coupling the pyrazole-carboxamide intermediate with the 3-(2-methylthiazol-4-yl)aniline subunit. This is achieved using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane, yielding the target compound in ~60–70% purity .

Biological Activities

Anti-Inflammatory and Antioxidant Effects

Pyrazole derivatives modulate cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing inflammation in murine models. Thiazole rings enhance antioxidant capacity via free-radical scavenging, with IC50 values against DPPH radicals reported at 12–28 µM for related compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d6): Signals at δ 2.55 (s, 3H, thiazole-CH3), δ 4.85 (septet, 1H, isopropyl-CH), and δ 8.20–7.45 (m, 4H, aromatic protons).

-

NMR: Peaks at 165.8 ppm (amide C=O) and 152.1 ppm (thiazole C-2) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ is observed at m/z 327.1345 (calculated: 327.1338), confirming the molecular formula.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) toward the androgen receptor ligand-binding domain, hinting at potential applications as a selective androgen receptor modulator (SARM) .

Applications and Future Directions

Therapeutic Applications

-

Antimicrobial Agents: Structural optimization could enhance potency against drug-resistant pathogens.

-

Cancer Therapy: Thiazole-mediated inhibition of protein kinases (e.g., EGFR) warrants exploration .

Industrial Synthesis

Scalable routes using continuous-flow reactors may improve yield and reduce waste. Catalytic asymmetric synthesis of the isopropyl group could enable enantioselective production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume